molecular formula C11H9BrN2O B188033 N-(5-bromoquinolin-8-yl)acetamide CAS No. 99851-80-6

N-(5-bromoquinolin-8-yl)acetamide

Cat. No.: B188033
CAS No.: 99851-80-6
M. Wt: 265.11 g/mol
InChI Key: SLAQIKQSLOLXAB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(5-bromoquinolin-8-yl)acetamide involves a multi-step process:

Chemical Reactions Analysis

N-(5-bromoquinolin-8-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction:

    Common Reagents and Conditions: Typical reagents for substitution reactions include nucleophiles such as amines or thiols. The reaction conditions often involve solvents like dimethylformamide (DMF) and catalysts such as palladium.

Scientific Research Applications

N-(5-bromoquinolin-8-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-bromoquinolin-8-yl)acetamide is not fully understood. compounds containing the quinoline moiety are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The bromine substitution at the 5-position and the acetamide group at the 8-position may influence the compound’s interaction with molecular targets and pathways, potentially affecting its biological activity.

Comparison with Similar Compounds

N-(5-bromoquinolin-8-yl)acetamide can be compared with other quinoline derivatives:

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-(5-bromoquinolin-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-7(15)14-10-5-4-9(12)8-3-2-6-13-11(8)10/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAQIKQSLOLXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C(=C(C=C1)Br)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353790
Record name N-(5-bromo-8-quinolinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99851-80-6
Record name N-(5-bromo-8-quinolinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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